molecular formula C9H11BrO B6354861 2-Bromo-1-(methoxymethyl)-4-methylbenzene CAS No. 1824417-66-4

2-Bromo-1-(methoxymethyl)-4-methylbenzene

Cat. No.: B6354861
CAS No.: 1824417-66-4
M. Wt: 215.09 g/mol
InChI Key: AGRMLUHRCFICOU-UHFFFAOYSA-N
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Description

2-Bromo-1-(methoxymethyl)-4-methylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which also contains a methoxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(methoxymethyl)-4-methylbenzene can be achieved through several methods. One common approach involves the bromination of 1-(methoxymethyl)-4-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(methoxymethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include 1-(methoxymethyl)-4-methylphenol, 1-(methoxymethyl)-4-methylaniline, and other substituted derivatives.

    Oxidation Reactions: Products include 1-(methoxymethyl)-4-methylbenzaldehyde and 1-(methoxymethyl)-4-methylbenzoic acid.

    Reduction Reactions: The major product is 1-(methoxymethyl)-4-methylbenzene.

Scientific Research Applications

2-Bromo-1-(methoxymethyl)-4-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the preparation of functional materials, such as polymers and liquid crystals.

    Biological Studies: The compound is employed in studies investigating its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(methoxymethyl)-4-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The methoxymethyl group can enhance the compound’s solubility and bioavailability, while the bromine atom can facilitate binding to target sites through halogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(methoxymethoxy)ethane: Similar in structure but with an ethane backbone instead of a benzene ring.

    2-Bromoethyl methoxymethyl ether: Contains a similar functional group arrangement but with different connectivity.

    1-Bromo-2-(2-methoxyethoxy)ethane: Another related compound with variations in the ether linkage.

Uniqueness

2-Bromo-1-(methoxymethyl)-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and reactivity.

Properties

IUPAC Name

2-bromo-1-(methoxymethyl)-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7-3-4-8(6-11-2)9(10)5-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRMLUHRCFICOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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